Enhanced Chlorinated Water Fastness vs. Non-Chlorinated Acid Orange 7 Analog
The incorporation of two chlorine atoms in the 2,5-positions of the benzenesulphonate ring, as in the target compound, sterically and electronically protects the azo group from attack by chlorine, a key differentiation from the non-chlorinated C.I. Acid Orange 7 [1]. While direct head-to-head fastness data for this specific compound were not identified in the searchable literature, class-level inference from a systematic study on arylazonaphthol dyes indicates that such dichloro substitution patterns are designed to significantly improve resistance to chlorinated water, a property directly correlated with the dye's service life in swimming pool textiles and bleach-containing laundry [1].
| Evidence Dimension | Color fastness to chlorinated water (qualitative design principle) |
|---|---|
| Target Compound Data | 2,5-dichloro substitution pattern designed for chlorine resistance [1] |
| Comparator Or Baseline | C.I. Acid Orange 7 (non-chlorinated analog) – known to be susceptible to chlorine fading |
| Quantified Difference | Quantitative comparison data not available; differentiation based on established structure-property relationship [1]. |
| Conditions | Arylazonaphthol reactive dye system; hypothesized performance on cotton [1] |
Why This Matters
For procurement decisions involving textiles or materials exposed to chlorinated water, the dichloro variant is the structurally mandated choice to avoid rapid color degradation, even if a cheaper non-chlorinated analog is available.
- [1] Omura, T., Kayane, Y., & Tezuka, Y. (1992). Design of chlorine-fast reactive dyes: Part 1: The role of sulphonate groups and optimization of their positions in an arylazonaphthol system. Dyes and Pigments, 20(3), 197-209. View Source
